molecular formula C18H16N2O3S B5164417 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B5164417
M. Wt: 340.4 g/mol
InChI Key: QILNDHWAKHGKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is known to possess unique properties that make it suitable for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been reported to have potential as an inhibitor of certain enzymes. This compound has also been reported to have potential as a modulator of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine are not well studied. However, it has been reported to have potential as an anti-inflammatory agent. This compound has also been reported to have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments include its unique properties, good yields and purity of synthesis, and potential for use in various applications. The limitations of using this compound in lab experiments include its potential toxicity and limited understanding of its mechanism of action.

Future Directions

There are many future directions for research on 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. Some of these directions include further studies on its mechanism of action, exploration of its potential as an inhibitor of certain enzymes and modulator of certain receptors, and synthesis of new compounds based on this compound as a building block. Other directions include studies on its potential as an anti-inflammatory and anticancer agent, and exploration of its potential in catalysis and other applications.
Conclusion
In conclusion, 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound with potential applications in scientific research. Its unique properties, good yields and purity of synthesis, and potential for use in various applications make it an attractive compound for research. However, further studies are needed to fully understand its mechanism of action and explore its potential in various applications.

Synthesis Methods

The synthesis of 3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 1,3-cyclohexanedione with phenylsulfonyl hydrazide in the presence of sodium acetate and acetic acid. The reaction mixture is then heated to form the desired compound. This method has been reported to yield the compound in good yields and purity.

Scientific Research Applications

3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been reported to have various scientific research applications. It has been used as a building block for the synthesis of various compounds with potential biological activities. This compound has also been used as a ligand in the synthesis of metal complexes that have shown potential for use in catalysis and other applications.

properties

IUPAC Name

5-(benzenesulfonyl)-3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,15-9-5-2-6-10-15)20-12-11-17-16(13-20)18(19-23-17)14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILNDHWAKHGKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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